2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
Pyrimidine Ring Saturation
The 1,6-dihydro designation indicates partial saturation, with hydrogen atoms added to positions 1 and 6. This reduces aromaticity compared to fully unsaturated pyrimidine, increasing reactivity at specific sites.
Substituent Effects on Ring Geometry
- 5-(3-Chlorophenylsulfonyl) Group : The sulfonyl moiety (-SO₂-) is electron-withdrawing, polarizing the pyrimidine ring and creating a region of low electron density at position 5. The 3-chlorophenyl group introduces steric bulk and further electron withdrawal via the chlorine atom.
- 6-Oxo Group : The ketone at position 6 stabilizes the ring through conjugation, contributing to planarity and influencing hydrogen-bonding interactions.
- 2-Thioether-Acetamide Side Chain : The sulfur atom in the thioether (-S-) linkage enhances nucleophilicity at position 2, while the acetamide group (-NHCOCH₃) introduces hydrogen-bonding capability and steric hindrance due to the 4-ethoxyphenyl substituent.
Structural Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₅S₂ | |
| Molecular Weight | 480.0 g/mol | |
| Key Functional Groups | Sulfonyl, Thioether, Acetamide |
Functional Group Interactions: Sulfonyl, Thioether, and Acetamide Moieties
Sulfonyl Group (-SO₂-)
The sulfonyl group at position 5 exhibits strong electron-withdrawing effects, directing electrophilic attacks to meta and para positions relative to itself. Its rigid tetrahedral geometry creates steric constraints, limiting rotational freedom around the sulfur-pyrimidine bond. Interaction with the pyrimidine ring’s π-system delocalizes electron density, stabilizing negative charges in intermediates during reactions.
Thioether Linkage (-S-)
The thioether bridge at position 2 serves as a flexible connector between the pyrimidine core and the acetamide side chain. Sulfur’s larger atomic radius compared to oxygen (as in ethers) increases bond length (C-S ≈ 1.81 Å vs. C-O ≈ 1.43 Å), enhancing conformational mobility. This group also participates in hydrophobic interactions due to sulfur’s polarizability.
Acetamide Substituent (-NHCOCH₃)
The acetamide moiety features:
- Hydrogen Bonding : The NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, facilitating interactions with biological targets or solvents.
- Steric Effects : The 4-ethoxyphenyl group (-OCH₂CH₃) introduces ortho and para substitution patterns, creating a planar aromatic system that may stack with other π-systems in macromolecular environments.
Electronic Interactions
- Resonance Effects : The sulfonyl group withdraws electron density via resonance, while the thioether donates electrons through its lone pairs, creating a push-pull dynamic across the pyrimidine ring.
- Conformational Preferences : The acetamide side chain adopts a trans configuration to minimize steric clash between the 4-ethoxyphenyl group and the pyrimidine core.
| Functional Group | Key Interaction | Impact on Reactivity |
|---|---|---|
| Sulfonyl | Electron withdrawal, Steric bulk | Electrophilic substitution directed |
| Thioether | Conformational flexibility, Hydrophobicity | Nucleophilic reactivity at sulfur |
| Acetamide | Hydrogen bonding, Planar aromaticity | Binding affinity in supramolecular contexts |
Properties
Molecular Formula |
C20H18ClN3O5S2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-8-6-14(7-9-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-5-3-4-13(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
FLBSEWWYEQDPET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these reactions include chlorosulfonic acid, ethyl acetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Sulfonyl Position : The target compound’s 3-chlorophenylsulfonyl group contrasts with the 4-chlorophenylsulfonyl analog in . The 3-Cl substitution may introduce steric hindrance or alter electronic properties compared to the para-substituted derivative.
- Aryl Acetamide Modifications : The 4-ethoxyphenyl group in the target compound differs from electron-withdrawing (e.g., 4-fluorophenyl in ) or bulky substituents (e.g., 2,3-dichlorophenyl in ). Ethoxy groups typically enhance lipophilicity relative to methoxy or halogens.
Functional Implications
- Bioactivity : Dichlorophenyl and fluorophenyl analogs () may exhibit enhanced antimicrobial or kinase inhibitory activity due to halogen-mediated hydrophobic interactions. The target compound’s ethoxy group could modulate metabolic stability compared to methoxy derivatives .
- Solubility: The 3-chlorophenylsulfonyl group may reduce aqueous solubility relative to non-sulfonylated analogs (e.g., ), but the ethoxy substituent could counteract this via moderate polarity.
Biological Activity
The compound 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential bioactive properties. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a pyrimidine core with a sulfonyl group and an ethoxyphenyl acetamide moiety. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. The following table summarizes the key synthetic steps:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonation | 3-Chlorobenzenesulfonyl chloride | Room temperature |
| 2 | Condensation | Pyrimidine derivative, ethoxyphenyl acetamide | Heat, reflux |
| 3 | Thioether Formation | Thiol group introduction | Controlled atmosphere |
Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. A notable study reported an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line for a related compound, suggesting that structural modifications can enhance cytotoxic effects .
The proposed mechanism of action for these compounds often involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. The presence of electron-withdrawing groups in the structure can enhance the cytotoxicity by stabilizing reactive intermediates during metabolic activation .
Neurotoxicity and Cytotoxicity
In related research, compounds that share structural features with the target molecule have been evaluated for neurotoxic effects. For example, certain derivatives induced significant cytotoxicity in neuronal models, highlighting the importance of assessing both therapeutic potential and safety profiles .
Case Studies
- Study on Tumor Cell Lines : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring could lead to enhanced selectivity and potency against tumor cells.
- Neurotoxicity Assessment : Research involving nitroindazole derivatives demonstrated their ability to induce cell death in neuronal models at low concentrations (1 μM), emphasizing the need for careful evaluation of similar compounds for potential neurotoxic effects .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves:
Sulfonylation of the pyrimidinone core using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Thioether formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyrimidinone derivative, often in polar aprotic solvents like DMF or dichloromethane .
Acetamide coupling using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the thio-pyrimidinone moiety to the 4-ethoxyphenyl group .
Optimization: Temperature (60–80°C for sulfonylation), pH control (neutral for thioether stability), and solvent choice (DMF for solubility) are critical. Purity is ensured via column chromatography or recrystallization .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
Contradictions may arise from:
- Assay variability (e.g., cell line differences, enzyme isoforms).
- Compound purity (HPLC >95% required; impurities can skew results) .
- Solubility issues (use DMSO with <0.1% water to avoid aggregation).
Resolution Strategy: - Reproduce assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
- Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Basic: What spectroscopic and analytical techniques confirm structural integrity?
Methodological Answer:
- 1H/13C NMR : Key signals include the sulfonyl-linked aromatic protons (δ 7.4–8.0 ppm), pyrimidinone NH (δ ~12.5 ppm), and ethoxyphenyl protons (δ 1.3–1.5 ppm for CH3) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ matches the theoretical mass (e.g., m/z ~500–520 depending on substituents) .
- Elemental Analysis : Carbon/nitrogen ratios must align with calculated values (e.g., C: 45–50%, N: 10–12%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target binding?
Methodological Answer:
Core Modifications : Replace the 3-chlorophenylsulfonyl group with 4-fluorophenyl or bulky substituents to assess steric/electronic effects on enzyme inhibition .
Thioether Linker : Compare thio- vs. oxy- analogs to evaluate sulfur’s role in redox interactions .
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., kinases or proteases). Validate with mutagenesis studies .
Example SAR Table :
| Analog Modification | Target Affinity (IC50) | Key Finding |
|---|---|---|
| 3-Cl → 4-F substituent | 15 nM (vs. 30 nM) | Enhanced hydrophobic packing |
| Thio → Oxy linker | >1 μM | Loss of H-bonding capacity |
Basic: What are common impurities encountered during synthesis, and how are they resolved?
Methodological Answer:
- Unreacted Sulfonyl Chloride : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane). Removed by aqueous extraction (pH 7 buffer) .
- Di-substituted Byproducts : Formed during thioether coupling. Mitigated by stoichiometric control (1:1 molar ratio of reactants) .
- Oxidative Degradation : Prevented by inert atmosphere (N2/Ar) during storage .
Advanced: How can computational methods accelerate reaction design and mechanistic studies?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT/B3LYP) identify transition states and intermediates for sulfonylation/thioether steps .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on yield (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction data (e.g., temperature/yield relationships) to optimize untested conditions .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : -20°C in amber vials under argon; desiccants (silica gel) prevent hydrolysis .
- Stability Assays : Monitor via HPLC over 6 months; degradation >5% warrants reformulation (e.g., lyophilization) .
Advanced: How can discrepancies in reported enzyme inhibition mechanisms be resolved?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric effects .
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to visualize binding pockets .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus/E. coli) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7; IC50 calculation) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or COX-2 inhibition) .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Co-solvents : Use cyclodextrins or PEG-400 (<1% v/v) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters or glycosides for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles to sustain release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
